![molecular formula C12H12N4O4 B14411499 1,3-Bis[(oxiran-2-yl)methyl]pteridine-2,4(1H,3H)-dione CAS No. 86140-79-6](/img/structure/B14411499.png)
1,3-Bis[(oxiran-2-yl)methyl]pteridine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis[(oxiran-2-yl)methyl]pteridine-2,4(1H,3H)-dione is a complex organic compound belonging to the pteridine family. Pteridines are bicyclic heterocycles that play significant roles in biological systems, including as pigments and enzyme cofactors
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[(oxiran-2-yl)methyl]pteridine-2,4(1H,3H)-dione typically involves the reaction of pteridine derivatives with epoxide-containing reagents. One common method is the nucleophilic substitution reaction where the pteridine core is functionalized with oxirane groups under controlled conditions . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process would likely include purification steps such as recrystallization or chromatography to isolate the desired product from by-products and unreacted starting materials .
化学反応の分析
Types of Reactions
1,3-Bis[(oxiran-2-yl)methyl]pteridine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The oxirane groups can be oxidized to form diols.
Reduction: Reduction reactions can convert the oxirane rings to alcohols.
Substitution: Nucleophilic substitution reactions can replace the oxirane groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include diols, alcohols, and substituted pteridine derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
1,3-Bis[(oxiran-2-yl)methyl]pteridine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
作用機序
The mechanism of action of 1,3-Bis[(oxiran-2-yl)methyl]pteridine-2,4(1H,3H)-dione involves its interaction with biological molecules through its oxirane groups. These groups can form covalent bonds with nucleophilic sites on proteins and nucleic acids, potentially inhibiting enzyme activity or altering cellular functions . The pteridine core may also interact with specific molecular targets, contributing to its biological effects .
類似化合物との比較
Similar Compounds
1,3-Bis[(oxiran-2-yl)methyl]benzene: Similar structure but with a benzene core instead of pteridine.
1,3-Bis[(oxiran-2-yl)methyl]pyrazine: Features a pyrazine core, another bicyclic heterocycle.
1,3-Bis[(oxiran-2-yl)methyl]quinoxaline: Contains a quinoxaline core, known for its biological activity.
Uniqueness
1,3-Bis[(oxiran-2-yl)methyl]pteridine-2,4(1H,3H)-dione is unique due to its pteridine core, which is less common compared to benzene or pyrazine derivatives. This core structure imparts distinct chemical and biological properties, making it a valuable compound for specialized applications in research and industry .
特性
CAS番号 |
86140-79-6 |
|---|---|
分子式 |
C12H12N4O4 |
分子量 |
276.25 g/mol |
IUPAC名 |
1,3-bis(oxiran-2-ylmethyl)pteridine-2,4-dione |
InChI |
InChI=1S/C12H12N4O4/c17-11-9-10(14-2-1-13-9)15(3-7-5-19-7)12(18)16(11)4-8-6-20-8/h1-2,7-8H,3-6H2 |
InChIキー |
ADECCKWKOCQCHK-UHFFFAOYSA-N |
正規SMILES |
C1C(O1)CN2C3=NC=CN=C3C(=O)N(C2=O)CC4CO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,5-Dichloro-4-[(naphthalen-2-yl)oxy]aniline](/img/structure/B14411422.png)
![3,3'-Dimethyl[2,2'-binaphthalene]-1,1',6,6',7,7'-hexol](/img/structure/B14411432.png)
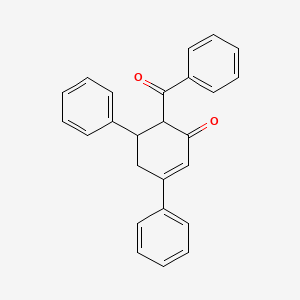
![N-(5,6-Dichloro-2-thiabicyclo[2.2.1]heptan-3-ylidene)hydroxylamine](/img/structure/B14411444.png)
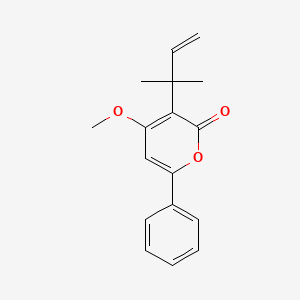
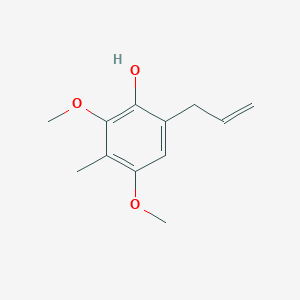
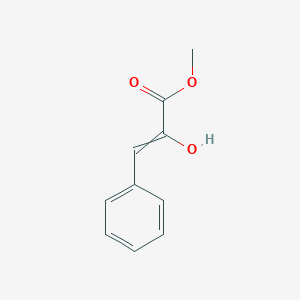

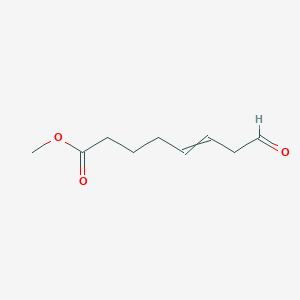
![2-[(But-2-en-1-yl)sulfanyl]-5-chlorothiophene](/img/structure/B14411487.png)
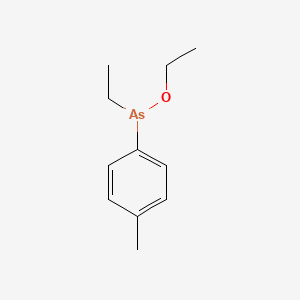
![3-[Bis(methylsulfanyl)methylidene]octan-2-one](/img/structure/B14411497.png)
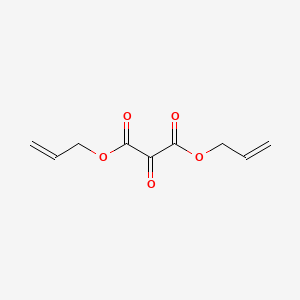
![N,N'-[1,3,4-Thiadiazole-2,5-diyldi(2,1-phenylene)]dianiline](/img/structure/B14411518.png)
